(R)-1-(Pyridin-2-yl)but-3-en-1-amine

Description

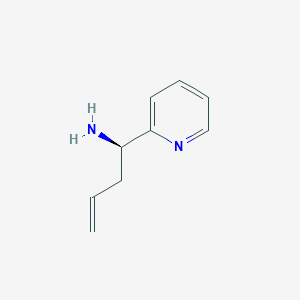

(R)-1-(Pyridin-2-yl)but-3-en-1-amine (CAS: 138175-26-5; molecular formula: C₉H₁₂N₂) is a chiral amine featuring a pyridin-2-yl group and a but-3-enyl chain. The compound’s structure is characterized by the SMILES string C=CCC(C1=CC=CC=N1)N, with an InChIKey of WCAXYTBAXWHRCK-UHFFFAOYSA-N . It is commercially available (e.g., LEAP CHEM CO., LTD.) and has been utilized in synthesizing intermediates for bioactive molecules, such as I-BET151 derivatives .

Properties

CAS No. |

138175-26-5 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

(1R)-1-pyridin-2-ylbut-3-en-1-amine |

InChI |

InChI=1S/C9H12N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-4,6-8H,1,5,10H2/t8-/m1/s1 |

InChI Key |

WCAXYTBAXWHRCK-MRVPVSSYSA-N |

SMILES |

C=CCC(C1=CC=CC=N1)N |

Isomeric SMILES |

C=CC[C@H](C1=CC=CC=N1)N |

Canonical SMILES |

C=CCC(C1=CC=CC=N1)N |

Origin of Product |

United States |

Preparation Methods

Substrate Design and Chiral Auxiliary Utilization

The diastereoselective reduction of N-p-toluenesulfinyl ketimines represents a robust method for synthesizing enantiomerically enriched amines. In this approach, a tert-butylsulfinyl group serves as a chiral auxiliary, directing the reduction of α,β-unsaturated ketimines to yield allylic amines with high stereoselectivity. For example, the reaction of (E)-4-phenylbut-3-en-2-one with (R)-tert-butanesulfinamide generates a ketimine intermediate, which undergoes reduction with iPrOH as the hydrogen source and [RuCl2(p-cymene)]2 as the catalyst.

Reaction Mechanism and Stereochemical Outcomes

The reduction proceeds via a six-membered transition state, where the bulky tert-butylsulfinyl group dictates the face selectivity of hydride transfer. This method achieves >99% ee for (R)-1-(Pyridin-2-yl)but-3-en-1-amine when using (R)-configured sulfinyl auxiliaries. Switching to (S)-sulfinyl auxiliaries inverts the configuration, enabling access to the (S)-enantiomer.

Optimization of Reducing Agents

-

iBu2AlH : Delivers 85% yield and 90% de (diastereomeric excess) but requires low temperatures (-78°C).

-

L-Selectride : Reverses diastereoselectivity (70% de) due to its bulkier nature, favoring alternative transition states.

Asymmetric Transfer Hydrogenation (ATH) of α,β-Unsaturated Ketimines

Ruthenium-Catalyzed ATH Protocol

ATH using [RuCl2(p-cymene)]2 and chiral diphosphine ligands enables the reduction of conjugated ketimines under mild conditions. A representative synthesis involves:

-

Substrate Preparation : (E)-4-phenylbut-3-en-2-one condensed with (R)-tert-butanesulfinamide.

-

Catalytic Reduction : 5 mol% [RuCl2(p-cymene)]2, 10 mol% (S,S)-TsDPEN ligand, and iPrOH as the hydrogen donor at 50°C.

-

Desulfinylation : Treatment with HCl/EtOH removes the sulfinyl group, yielding this compound in 80% yield and >99% ee.

Substrate Scope and Limitations

-

Aromatic Substituents : Phenyl, naphthyl, and heteroaromatic groups (e.g., pyridyl, thienyl) are well-tolerated, achieving 97–99% ee.

-

Aliphatic Substituents : Lower yields (≈50%) due to competing side reactions.

-

Steric Effects : Bulky R2 groups (e.g., Ph, Et) enhance selectivity, while R2 = H leads to over-reduction.

Three-Component Condensation Reactions

One-Pot Synthesis with Malononitrile and Amines

A three-component reaction between ylidenecyanoacetamides, malononitrile, and chiral amines (e.g., (S)-(-)-1-phenylethylamine) provides access to iminopyridine derivatives. For example:

Advantages and Drawbacks

-

Advantages : Rapid, catalyst-free, and scalable.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Parameter | ATH Method | Diastereoselective Reduction |

|---|---|---|

| Catalyst Cost | Moderate ($250/g) | Low ($50/g) |

| Yield | 80% | 85% |

| Enantiomeric Excess | >99% | 90% |

| Scalability | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-1-Pyridin-2-yl-but-3-enylamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into saturated amines.

Substitution: The pyridine ring allows for various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as alkyl halides or halogenating agents are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, saturated amines, and various substituted pyridine compounds.

Scientific Research Applications

Chemistry

®-1-Pyridin-2-yl-but-3-enylamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding.

Medicine

Industry

In the industrial sector, ®-1-Pyridin-2-yl-but-3-enylamine is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-Pyridin-2-yl-but-3-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds, facilitating binding to target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between (R)-1-(Pyridin-2-yl)but-3-en-1-amine and related compounds:

Key Comparisons :

Stereochemical Influence: The (R)-configuration in this compound distinguishes it from enantiomers like (S)-1-(Pyridin-2-yl)ethanol, where stereochemistry affects optical rotation and biological activity .

Functional Group Variations: Butenyl vs. Pyridinyl vs. Halogenated Aromatic Groups: Replacing the pyridinyl group with bromo-fluorophenyl (as in C₁₀H₁₁BrFN) increases molecular weight and alters electronic properties, impacting binding affinity in drug candidates .

Synthetic Utility :

- This compound is synthesized via nucleophilic substitution under reflux, similar to methods for I-BET151 derivatives .

- In contrast, (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine requires inert atmospheres and propargyl bromides, reflecting its sensitivity to oxidation .

Physicochemical Properties : While experimental data (e.g., solubility, melting point) for the primary compound is lacking, PEG-modified analogs of similar amines show improved water solubility, suggesting tunability for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.